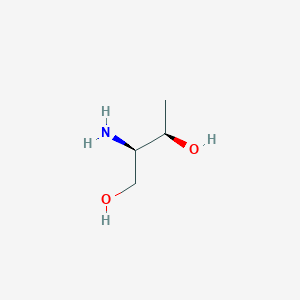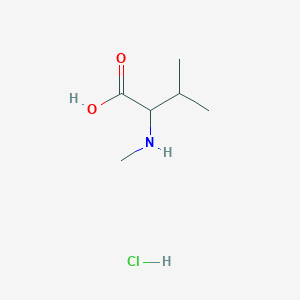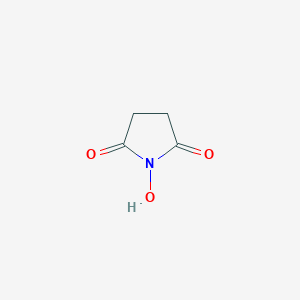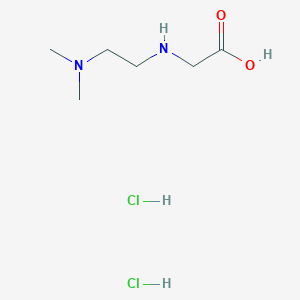
L-Threoninol
概要
説明
L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol commonly used in solution phase peptide synthesis .
Synthesis Analysis
L-Threoninol is synthesized from aspartate in bacteria such as Escherichia coli . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .Molecular Structure Analysis
The molecular formula of L-Threoninol is C4H11NO2 .Chemical Reactions Analysis
L-Threoninol can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide. It can also be utilized to synthesize pyrene-L-threoninyl analogues . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .Physical And Chemical Properties Analysis
L-Threoninol is a solid substance with a molecular weight of 105.14 g/mol . Its optical activity is [α]20/D −4.2°, c = 1% in H2O .科学的研究の応用
Synthesis and Modification of Oligodeoxynucleotide
L-Threoninol is used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotides. This application is crucial for creating modified genetic sequences for research and therapeutic purposes .
RNA Interference (RNAi) Assays
In vitro cellular RNAi assays have shown that L-threoninol is well tolerated by the RNAi machinery. It exhibits activities significantly higher than unmodified RNAs and is comparable to the well-known phosphorothioate modification, which is important for gene silencing applications .
Cross-Hybridization with DNA and RNA
L-Threoninol-based acyclic L-threoninol nucleic acid (L-aTNA) can cross-hybridize with DNA and RNA. This feature, along with its high nuclease durability, promises wide application in various research scenarios .
Thermal Denaturation Experiments
Thermal denaturation experiments using L-threoninol have provided valuable insights into the hybridization properties of nucleic acids. The introduction of L-threoninol modifications can significantly impact the melting temperature of RNA duplexes, which is important for understanding nucleic acid stability .
作用機序
Target of Action
L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol that is commonly used in solution phase peptide synthesis . It is a part of the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom . The primary targets of L-Threoninol are single-stranded DNA and RNA . It forms surprisingly stable triplexes with complementary single-stranded homopurine DNA or RNA targets .
Mode of Action
The interaction of L-Threoninol with its targets results in the formation of stable triplex structures. These structures consist of two L-Threoninol strands and one DNA or RNA strand . This interaction is significantly faster and occurs in considerably higher yield than DNA ligation . The L-Threoninol triplexes are able to stop primer extension on a DNA template, showing the potential of L-Threoninol for antisense applications .
Biochemical Pathways
It is known that l-threoninol can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide . It can also be utilized to synthesize pyrene-L-threoninyl analogues .
Pharmacokinetics
It is known that l-threoninol is a small molecule with a molecular weight of 10514 . More research is needed to fully understand the pharmacokinetics of L-Threoninol.
Result of Action
The molecular and cellular effects of L-Threoninol’s action primarily involve the formation of stable triplex structures with DNA and RNA . These triplex structures are significantly stronger than the corresponding DNA or RNA duplexes . This suggests that L-Threoninol could have potential applications in gene regulation and antisense therapies .
Action Environment
It is known that the ligation of an l-threoninol fragment on an l-threoninol template is significantly faster and occurs in considerably higher yield than dna ligation . This suggests that the action of L-Threoninol may be influenced by the presence of other L-Threoninol molecules in the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R)-2-aminobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186028 | |
| Record name | L-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threoninol | |
CAS RN |
108102-49-4, 3228-51-1 | |
| Record name | rel-(2R,3R)-2-Amino-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Threoninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Threoninol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3228-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-THREONINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16V466XOD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















